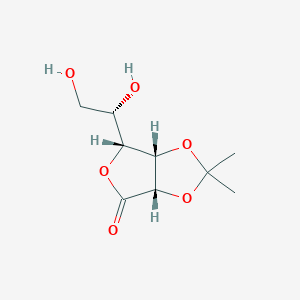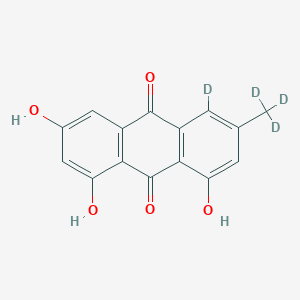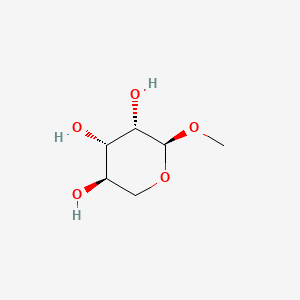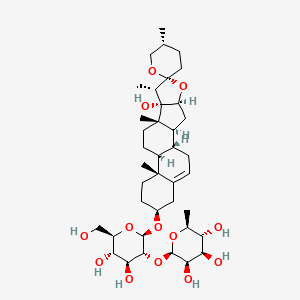
2,3-O-Isopropylidene-L-gulonolactone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-O-Isopropylidene-L-gulonolactone is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in the synthesis of vitamin C and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Polyurethane Synthesis : Yamanaka and Hashimoto (2002) synthesized new polyurethanes with lactone groups in the pendants and main chains using 2,3-O-isopropylidene-L-gulono-1,4-lactone. These polyurethanes exhibited quicker hydrolysis than those derived from methyl β-D-glucofuranosidurono-6,3-lactone, suggesting potential applications in materials science (Yamanaka & Hashimoto, 2002).
Synthesis of Oxygenated Nor-Steroid and Triterpenoid Skeletons : Woo et al. (1999) described a diene transmissive cycloaddition strategy for synthesizing tetracyclic skeletons using L-gulonolactone, leading to the creation of highly oxygenated nor-steroid and triterpenoid skeletons as chiral nonracemic compounds (Woo et al., 1999).
Peptide Synthesis Building Blocks : Weir and Taylor (1999) developed L-2,3-trans-3,4-cis-N-Fluorenylmethoxycarbonyl-3,4-dihydroxy-3,4-O-isopropylidineproline from D-gulonolactone, providing useful building blocks for incorporating dihydroxyproline into peptides (Weir & Taylor, 1999).
Synthesis of L-erythrose : Lerner (1969) demonstrated a new synthesis route for 2,3-O-isopropylidene-L-erythrofuranose and L-erythrose starting from D-gulono-1,4-lactone, highlighting the versatility of this compound in synthesizing important sugar derivatives (Lerner, 1969).
C-Nucleoside Synthesis : Buchanan, Moorhouse, and Wightman (1981) prepared 3-(2,3:4,5-Di-O-isopropylidene-D-gulo-pentahydroxypentyl)pyrazole from D-gulonolactone, contributing to the synthesis of novel C-nucleosides (Buchanan, Moorhouse, & Wightman, 1981).
Mechanism of Action
Target of Action
It is known that this compound is used as a biochemical for proteomics research .
Mode of Action
The mode of action of 2,3-O-Isopropylidene-L-gulonolactone involves aza-Diels-Alder mechanism . This mechanism is highly efficient and stereoselective, allowing for gram-scale synthesis .
Biochemical Pathways
It is used in the synthesis of novel furanotetrahydroquinoline derivatives , which suggests that it may play a role in the biochemical pathways related to these compounds.
Pharmacokinetics
Its molecular weight is 2182 , which may influence its bioavailability and pharmacokinetic properties.
Result of Action
Its use in the synthesis of novel furanotetrahydroquinoline derivatives suggests that it may have significant effects at the molecular level .
Future Directions
Properties
IUPAC Name |
(3aS,6R,6aS)-6-[(1S)-1,2-dihydroxyethyl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O6/c1-9(2)14-6-5(4(11)3-10)13-8(12)7(6)15-9/h4-7,10-11H,3H2,1-2H3/t4-,5+,6-,7-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSBRIPVSPUGBC-VZFHVOOUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)OC2C(CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@@H]2[C@H](O1)C(=O)O[C@@H]2[C@H](CO)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,3S,5R)-2-[(2S)-2-amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141280.png)
![(1R,3S,5R)-2-[(2R)-2-Amino-2-[(5S,7R)-3-hydroxy-1-adamantyl]acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile](/img/structure/B1141281.png)







